

# Application Note: Simultaneous Quantification of Erythromycin and Sulfisoxazole in Plasma by HPLC-UV

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## Compound of Interest

Compound Name: Erythromycin/sulfisoxazole

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## Abstract

This application note details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the simultaneous quantification of erythromycin and sulfisoxazole in human plasma. The method is designed for high-throughput analysis in pharmacokinetic and drug-drug interaction studies. The protocol employs a straightforward protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation. The method demonstrates good linearity, accuracy, and precision, making it suitable for routine drug monitoring and clinical research.

## Introduction

Erythromycin, a macrolide antibiotic, and sulfisoxazole, a sulfonamide antibiotic, are often co-administered to broaden the spectrum of antimicrobial activity. To accurately assess the pharmacokinetic profiles and potential interactions of these drugs, a reliable and efficient analytical method for their simultaneous determination in biological matrices is crucial. This document provides a detailed protocol for an HPLC-UV method optimized for the concurrent quantification of erythromycin and sulfisoxazole in plasma.

## Experimental

## Materials and Reagents

- Erythromycin reference standard
- Sulfisoxazole reference standard
- HPLC-grade acetonitrile
- HPLC-grade methanol
- Dipotassium hydrogen phosphate
- Orthophosphoric acid
- Human plasma (drug-free)
- Milli-Q water or equivalent

## Instrumentation and Chromatographic Conditions

A validated HPLC method for the simultaneous estimation of erythromycin and a related sulfonamide, sulfafurazole, was adapted for this application.<sup>[1]</sup> The separation is achieved on a C18 column with a mobile phase consisting of a mixture of methanol and a phosphate buffer.

Table 1: Chromatographic Conditions

Parameter	Value
HPLC System	Agilent 1260 Infinity II or equivalent
Column	Inertsil BDS C18, 5 $\mu$ m, 250 x 4.6 mm
Mobile Phase	Methanol : 0.01 M Dipotassium Hydrogen Phosphate (80:20, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 $\mu$ L
Column Temperature	27 $\pm$ 1°C
UV Detection	254 nm

Note: The UV detection wavelength of 254 nm is a compromise for the simultaneous detection of both analytes. The UV absorbance maximum for erythromycin is around 285 nm, while for sulfonamides like sulfamethoxazole, it is around 262-265 nm.[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Protocols

### Standard Solution Preparation

- **Stock Solutions (1 mg/mL):** Accurately weigh and dissolve appropriate amounts of erythromycin and sulfisoxazole reference standards in methanol to obtain individual stock solutions of 1 mg/mL.
- **Working Standard Solutions:** Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to achieve concentrations spanning the desired calibration range.

### Sample Preparation (Protein Precipitation)

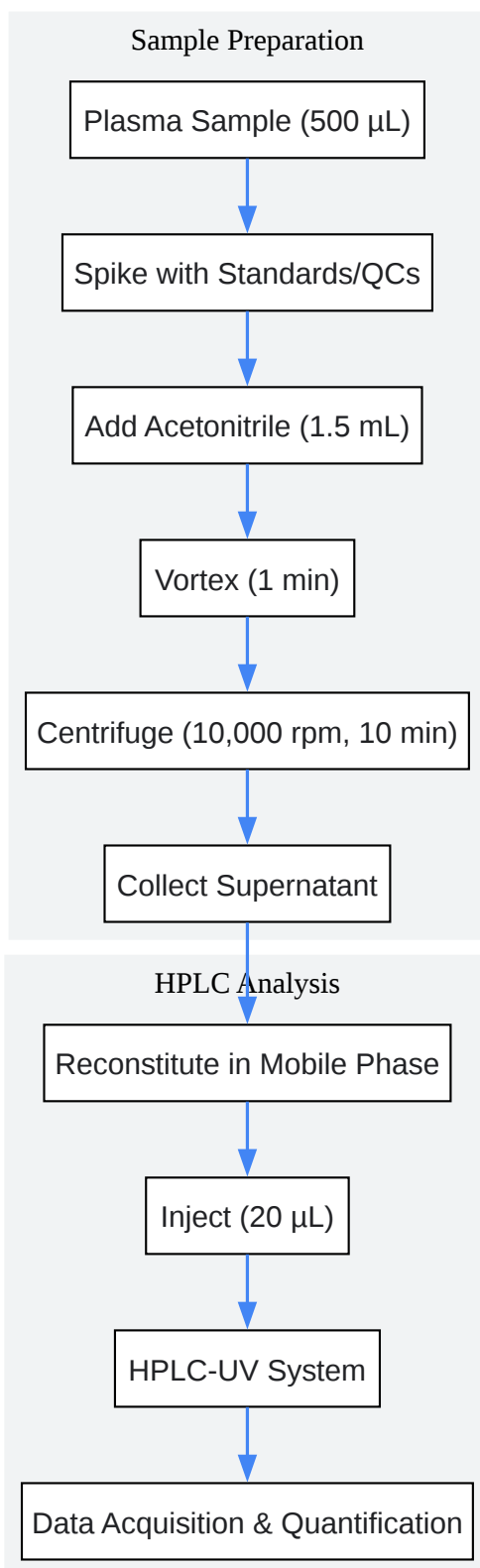
Protein precipitation is a common and effective method for preparing plasma samples for HPLC analysis.[\[1\]](#) Acetonitrile is a widely used solvent for this purpose.

- **Spiking:** To 500  $\mu$ L of blank human plasma in a microcentrifuge tube, add the appropriate volume of the working standard solution to prepare calibration standards and quality control

(QC) samples.

- **Precipitation:** Add 1.5 mL of acetonitrile to the plasma sample.
- **Vortexing:** Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
- **Centrifugation:** Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
- **Supernatant Collection:** Carefully transfer the clear supernatant to a clean tube.
- **Evaporation (Optional):** The supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.
- **Reconstitution:** Reconstitute the residue with 200 µL of the mobile phase.
- **Injection:** Inject 20 µL of the reconstituted sample into the HPLC system.

## Experimental Workflow Diagram



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Caption: Workflow for plasma sample preparation and HPLC-UV analysis.

## Method Validation

The method was validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, and sensitivity.<sup>[1]</sup> The following tables summarize the expected performance characteristics based on a similar validated method.

Table 2: Linearity and Sensitivity

Analyte	Linearity Range (µg/mL)	Correlation Coefficient (r <sup>2</sup> )	LOD (µg/mL)	LOQ (µg/mL)
Erythromycin	10 - 70	0.9990	0.5	1.5
Sulfisoxazole	30 - 210	0.9995	1.0	3.0

Data adapted from a study on erythromycin and sulfafurazole.<sup>[1]</sup>

Table 3: Precision

Analyte	Concentration (µg/mL)	Intra-day Precision (%RSD, n=6)	Inter-day Precision (%RSD, n=6)
Erythromycin	20	< 2.0	< 2.0
40	< 2.0	< 2.0	
60	< 2.0	< 2.0	
Sulfisoxazole	60	< 2.0	< 2.0
120	< 2.0	< 2.0	
180	< 2.0	< 2.0	

%RSD: Relative Standard Deviation. Data adapted from a study on erythromycin and sulfafurazole.<sup>[1]</sup>

Table 4: Accuracy (Recovery)

Analyte	Amount Added (µg/mL)	Amount Found (µg/mL, mean ± SD, n=3)	Recovery (%)
Erythromycin	20	19.8 ± 0.21	99.0
	40	39.7 ± 0.35	
	60	59.5 ± 0.42	
Sulfisoxazole	60	59.6 ± 0.51	99.3
	120	119.2 ± 0.88	
	180	178.8 ± 1.12	

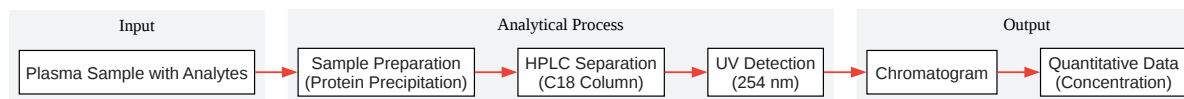
Data adapted from a study on erythromycin and sulfafurazole.[1]

## Results and Discussion

The described HPLC-UV method provides a simple, rapid, and reliable approach for the simultaneous quantification of erythromycin and sulfisoxazole in plasma. The protein precipitation method offers a clean sample extract with minimal interference from endogenous plasma components. The chromatographic conditions achieve good resolution between the two analytes, with expected retention times of approximately 2.9 minutes for erythromycin and 4.2 minutes for sulfisoxazole.[1] The validation data demonstrates that the method is linear, precise, and accurate over the specified concentration ranges, making it well-suited for pharmacokinetic studies and therapeutic drug monitoring.

## Signaling Pathway Diagram

While this application note focuses on an analytical method and does not directly investigate a signaling pathway, the following diagram illustrates the logical relationship of the analytical process.



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Caption: Logical flow of the analytical method.

## Conclusion

The HPLC-UV method detailed in this application note is a robust and efficient tool for the simultaneous quantification of erythromycin and sulfisoxazole in plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in clinical and research settings. The method's validation demonstrates its reliability for accurate and precise measurement of these two commonly co-administered antibiotics.

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